molecular formula C20H18ClF2N5O3 B605619 Asciminib CAS No. 1492952-76-7

Asciminib

カタログ番号: B605619
CAS番号: 1492952-76-7
分子量: 449.8 g/mol
InChIキー: VOVZXURTCKPRDQ-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アスキミニブは、Scemblixというブランド名で販売されている、フィラデルフィア染色体陽性慢性骨髄性白血病(Ph+ CML)の治療に使用される薬剤です。これは、ABLミリストイルポケット(STAMP)を特異的に標的とする新しいタイプのチロシンキナーゼ阻害剤であり、ATP結合部位を標的とする他の治療法とは異なります .

作用機序

アスキミニブは、BCR-ABL1タンパク質のユニークな部位であるABLミリストイルポケットを特異的に標的とすることで効果を発揮します。この結合は、白血病細胞の制御されない増殖の原因となるBCR-ABL1融合タンパク質の活性を阻害します。ATP結合部位を標的とする他の阻害剤とは異なり、アスキミニブのユニークなメカニズムにより、他の治療法に影響を与える耐性変異を克服できます。

準備方法

合成経路と反応条件

アスキミニブの合成には、市販の出発物質から始まる複数のステップが含まれます。主なステップは次のとおりです。

工業生産方法

アスキミニブの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、高収率反応、効率的な精製方法、および最終製品の純度と効力を保証するための厳格な品質管理措置の使用が含まれます .

化学反応の分析

反応の種類

アスキミニブは、次を含むさまざまな化学反応を受けます。

一般的な試薬と条件

主要な生成物

これらの反応から形成される主要な生成物は、異なる薬理学的特性または改善された効力を有する可能性のあるアスキミニブのさまざまな誘導体です。

科学研究への応用

アスキミニブは、科学研究において幅広い用途があります。

    化学: チロシンキナーゼ阻害剤とその標的との相互作用を研究するためのモデル化合物として使用されます。

    生物学: 慢性骨髄性白血病の分子メカニズムとABLミリストイルポケットの役割を理解するのに役立ちます。

    医学: 主にPh+ CMLの治療に使用され、特に他のチロシンキナーゼ阻害剤に抵抗性または不耐性のある患者に役立ちます。

    産業: 同様の経路を標的とする新しい治療薬の開発に使用されます。

科学的研究の応用

Clinical Applications

  • Chronic Phase CML Treatment
    • Asciminib has been approved for patients with chronic-phase CML who have previously been treated with at least two TKIs. Its efficacy has been highlighted in pivotal studies such as the ASCEMBL trial, where it showed superior major molecular response (MMR) rates compared to bosutinib and imatinib .
  • Resistance Management
    • The drug is particularly effective against the T315I mutation, a common mutation associated with resistance to other TKIs. In clinical trials, this compound maintained activity against this mutation, making it a vital option for heavily pretreated patients .
  • Real-World Effectiveness
    • A real-world study indicated that over two-thirds of patients achieved or maintained MMR after initiating treatment with this compound, demonstrating its effectiveness in routine clinical practice .

Efficacy Data

The following table summarizes key efficacy outcomes from pivotal trials involving this compound:

Study NamePopulationTreatment RegimenMMR at 24 WeeksMMR at 96 WeeksAdverse Events
ASCEMBLCML-CP after ≥2 TKIsThis compound 40 mg b.i.d. vs Bosutinib 500 mg q.d.25.5% vs 13.2%37.6% vs 15.8%Fewer grade ≥3 AEs with this compound
Real-World StudyCML-CP post-TKIThis compound (varied doses)67% achieved MR3Not reportedLow discontinuation rates

Safety Profile

This compound has shown a favorable safety profile compared to other TKIs. In studies, it was associated with lower rates of treatment discontinuation and dose adjustments due to adverse events . The most common side effects included mild gastrointestinal disturbances and fatigue, which were manageable in most cases.

Ongoing Research and Future Directions

Several ongoing clinical trials are exploring the potential of this compound in various settings:

PhaseStudy TitleTreatment ComparisonTarget Population
IIIASC4STARTThis compound 80 mg q.d. vs Nilotinib 300 mg b.i.d.Newly diagnosed CP-CML
IIIbNCT04971226This compound vs Investigator-selected TKIsNewly diagnosed CP-CML
IINCT05384587This compound monotherapy in second-line treatmentCP-CML failed 1L-TKI

These studies aim to further establish this compound's role in first-line therapy and its combination with other agents.

類似化合物との比較

類似化合物

    イマチニブ: CML治療に使用される最初のチロシンキナーゼ阻害剤であり、ATP結合部位を標的としています。

    ダサチニブ: より幅広い活性を示す第2世代の阻害剤ですが、ATP結合部位も標的としています。

    ニロチニブ: イマチニブよりも効力が高まっている別の第2世代の阻害剤ですが、標的部位は同様です。

アスキミニブの独自性

アスキミニブの独自性は、ABLミリストイルポケットを標的とする能力にあります。これは、CMLの耐性のある形態に対して有効な代替の作用機序を提供します。これは、他のチロシンキナーゼ阻害剤に反応しない患者にとって貴重な選択肢となります。

生物活性

Asciminib, marketed as Scemblix, is a first-in-class allosteric inhibitor specifically designed to target the BCR::ABL1 oncoprotein, which plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML). Its unique mechanism of action, specifically targeting the ABL myristoyl pocket (STAMP), distinguishes it from traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and relevant case studies.

This compound operates through an allosteric binding mechanism, which alters the conformation of the BCR::ABL1 protein. By binding to the myristoyl pocket, this compound inhibits the activation of the ABL kinase and subsequent downstream signaling pathways. This mechanism is particularly advantageous as it retains efficacy against certain mutations known to confer resistance to conventional TKIs, such as T315I .

Pharmacodynamics

The pharmacodynamics of this compound reveal its potency and selectivity:

  • IC50 Values : this compound exhibits an IC50 value of approximately 0.61 nM for BCR::ABL1-dependent cells, while for T315I mutant cells, this value rises to 7.64 nM, necessitating higher doses for effective treatment in resistant cases .
  • Combination Therapy : Studies have shown that this compound can enhance the efficacy of other TKIs like nilotinib by decreasing its binding free energy, thereby potentially allowing for reduced dosages and lower resistance development .

Clinical Efficacy

This compound has been evaluated in several clinical trials, notably in patients with CML who are resistant or intolerant to at least two prior TKIs. The results from these studies underscore its therapeutic potential:

Phase III Trials

  • ASCEMBL Trial : This trial compared this compound (40 mg twice daily) with bosutinib (500 mg once daily) in patients with CML-CP resistant or intolerant to TKIs. Key findings include:
    • Major Molecular Response (MMR) : At week 24, MMR rates were significantly higher in the this compound group (25.5%) compared to bosutinib (13.2%) with a p-value of 0.029 .
    • Safety Profile : this compound demonstrated fewer grade ≥3 adverse events (50.6% vs 60.5%) and lower treatment discontinuation rates due to adverse effects (5.8% vs 21.1%) compared to bosutinib .

Case Studies and Research Findings

Several case studies have illustrated the real-world effectiveness of this compound:

  • Long-term Efficacy : In patients who achieved MMR with this compound therapy, long-term follow-up indicated sustained responses and minimal progression rates over extended periods .
  • Adverse Event Management : Clinical observations noted that adverse events associated with this compound were manageable and less severe than those reported with other TKIs, enhancing patient compliance and quality of life .

Data Summary

The following table summarizes key clinical trial findings related to this compound:

Parameter This compound Bosutinib P-value
MMR at Week 2425.5%13.2%0.029
Grade ≥3 Adverse Events50.6%60.5%N/A
Treatment Discontinuation Rate5.8%21.1%N/A

特性

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVZXURTCKPRDQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In most patients with chronic myeloid leukemia (CML), progression of the disease is driven primarily by a translocation of the Philadelphia chromosome that creates an oncogenic fusion gene, _BCR-ABL1_, between the _BCR_ and _ABL1_ genes. This fusion gene produces a resultant fusion protein, BCR-ABL1, which exhibits elevated tyrosine kinase and transforming activities that contribute to CML proliferation. Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase. It binds to the myristoyl pocket of the ABL1 portion of the fusion protein and locks it into an inactive conformation, preventing its oncogenic activity.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1492952-76-7
Record name Asciminib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492952767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asciminib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASCIMINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F3R18W77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。